REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18].[CH2:22](O)C>>[CH2:1]([N:19]([CH2:20][CH3:21])[CH2:17][CH3:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:22]
|
Name
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RhCl3.3H2O
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Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged in an autoclave of 200 ml capacity
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the contents separated into a product amine phase
|
Type
|
ADDITION
|
Details
|
To this solvent phase again were added 1-hexadecene and diethylamine in the same amounts
|
Type
|
CUSTOM
|
Details
|
followed by phase separation
|
Type
|
ADDITION
|
Details
|
Further, the starting materials were added to the resulting solvent phase
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCC)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |